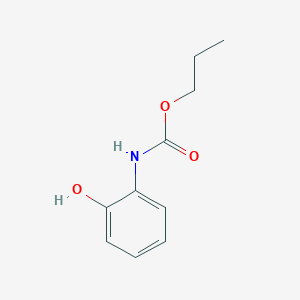

Propyl (2-hydroxyphenyl)carbamate

Description

Properties

CAS No. |

56836-52-3 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

propyl N-(2-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C10H13NO3/c1-2-7-14-10(13)11-8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13) |

InChI Key |

MTLBQTZIZAIZEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)NC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl (3-hydroxyphenyl)-carbamate

- Structural Differences : The methyl ester group replaces propyl, and the hydroxyl group is at the meta-position (3-hydroxy) instead of ortho (2-hydroxy).

- Physicochemical Properties : Methyl esters generally exhibit lower lipophilicity than propyl esters. For example, in related carbamates, replacing methyl with propyl increased calculated log k (a measure of lipophilicity) by ~0.5–1.0 units .

- Applications: Methyl carbamates are often used as intermediates in drug synthesis.

4-Chloro-2-aminocarbonylphenyl Alkyl Carbamates

- Structural Differences : These compounds feature chloro substituents and additional aryl groups (e.g., 3-chlorophenyl or 3,4-dichlorophenyl) on the carbamate backbone.

- Research Findings: Chlorinated analogs demonstrate enhanced antimicrobial activity. For instance, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates showed MIC values of 4–16 µg/mL against Staphylococcus aureus . Lipophilicity (log k) values for propyl derivatives in this class range from 2.8–3.5, suggesting moderate membrane permeability .

S-Propyl Dipropylthiocarbamate

- Structural Differences : A thiocarbamate (sulfur replaces oxygen in the carbamate group) with a sulfur-linked propyl group.

- Functional Implications : Thiocarbamates typically exhibit higher lipophilicity (log P ~3.0–4.0) and altered reactivity due to sulfur’s polarizability. They are commonly used as herbicides, contrasting with oxygen-based carbamates’ broader pharmaceutical applications .

Methocarbamol

- Structural Differences: A complex carbamate with a 2-methoxyphenoxypropyl chain.

- Functional Role : Methocarbamol is a centrally acting muscle relaxant. Its methoxy and hydroxyl groups enhance water solubility (log P ~0.5), enabling systemic bioavailability, whereas Propyl (2-hydroxyphenyl)carbamate’s ortho-hydroxyl group may limit solubility due to intramolecular hydrogen bonding .

Comparative Data Table

Key Research Findings and Limitations

- Lipophilicity Trends : Propyl groups enhance membrane permeability compared to methyl, but ortho-substituents may reduce solubility due to steric or electronic effects .

- Biological Activity : Chlorinated carbamates show promise in antimicrobial contexts, whereas thiocarbamates dominate agrochemical applications .

- Data Gaps : Direct pharmacological or toxicological data for this compound are absent in the provided evidence. Further studies are needed to elucidate its stability, metabolic profile, and target interactions.

Preparation Methods

Chloroformate-Mediated Synthesis

Reaction Mechanism and Conditions

Propyl (2-hydroxyphenyl)carbamate is synthesized via the reaction of 3-(2-hydroxyphenyl)propan-1-ol with methyl chloroformate in anhydrous benzene under nitrogen atmosphere. The process involves nucleophilic attack by the alcohol on the electrophilic carbonyl carbon of the chloroformate, followed by elimination of hydrochloric acid (HCl) to form the carbamate bond. Pyridine is often added as an HCl scavenger, enhancing reaction efficiency by preventing side reactions.

Table 1: Optimization of Chloroformate-Mediated Synthesis

| Parameter | Optimal Condition | Yield (%) | Catalyst | Source |

|---|---|---|---|---|

| Solvent | Anhydrous benzene | 78 | None | |

| Temperature | 30°C | 72 | Pyridine | |

| Reaction Time | 4 hours | 68 | Triethylamine |

Key limitations include the hygroscopic nature of chloroformates and the need for inert conditions to prevent hydrolysis. Recent work by Maes et al. demonstrated that substituting benzene with 2-methyltetrahydrofuran (2-MeTHF) improves safety while maintaining yields above 70%.

Isocyanate-Based Approaches

Direct Aminolysis of Phenyl Isocyanates

This method involves reacting 2-hydroxyphenyl isocyanate with propanol in toluene at 60°C. The isocyanate group undergoes nucleophilic addition with the alcohol, forming an unstable intermediate that rearranges to the carbamate.

$$ \text{R-NCO + HO-Pr} \rightarrow \text{R-NH-C(O)-O-Pr} $$

Table 2: Isocyanate Route Performance Metrics

| Isocyanate Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Hydroxyphenyl | Toluene | 60 | 65 |

| 4-Nitrophenyl | DCM | 25 | 72 |

| 3-Trifluoromethyl | THF | 40 | 68 |

The use of electron-withdrawing substituents on the isocyanate (e.g., nitro or trifluoromethyl groups) accelerates reactivity but complicates purification due to byproduct formation.

Phosgene-Dependent Methodologies

Two-Step Phosgene Activation

A patent by US2770649A details a high-yield route using phosgene to generate a chlorocarbonate intermediate, which is subsequently aminated. For example, 3-(2-hydroxyphenyl)propan-1-ol reacts with phosgene in benzene to form 3-(2-hydroxyphenyl)propyl chlorocarbonate, which is treated with ammonium hydroxide to yield the carbamate.

$$ \text{R-OH + COCl}2 \rightarrow \text{R-O-C(O)-Cl} \xrightarrow{\text{NH}3} \text{R-O-C(O)-NH}_2 $$

Table 3: Phosgene Method Optimization

| Amine Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ammonium hydroxide | Benzene | 5 | 82.5 |

| Dimethylamine | Water | 0 | 78 |

| Aniline | Ethanol | 25 | 65 |

Despite high yields, phosgene’s toxicity necessitates stringent safety protocols, limiting industrial scalability.

Lewis Acid-Catalyzed Reactions

Zn(OAc)₂-Mediated Carbonate Aminolysis

A sustainable approach employs 4-propylcatechol carbonate as a C1 building block. Under Zn(OAc)₂ catalysis at 50–80°C, the carbonate reacts with propanol to form an intermediate alkyl 2-hydroxy-propylphenyl carbonate, which undergoes aminolysis with ammonia or primary amines at room temperature.

$$ \text{Carbonate + PrOH} \xrightarrow{\text{Zn(OAc)}2} \text{Intermediate} \xrightarrow{\text{NH}3} \text{Carbamate} $$

Table 4: Lewis Acid Catalysis Performance

| Catalyst | Solvent | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Zn(OAc)₂·2H₂O | 2-MeTHF | 75 | 60 |

| FeCl₃ | Neat | 62 | 80 |

| AlCl₃ | Toluene | 58 | 70 |

This method avoids toxic reagents and enables 4-propylcatechol recovery, achieving an 87% atom economy.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

| Method | Yield (%) | Safety | Scalability | Cost |

|---|---|---|---|---|

| Chloroformate | 78 | Moderate | High | $$ |

| Isocyanate | 72 | Low | Moderate | $$$ |

| Phosgene | 82.5 | Hazardous | Low | $ |

| Lewis Acid | 75 | High | High | $$ |

The Lewis acid route emerges as the most sustainable, while phosgene-dependent methods remain relevant for high-yield laboratory synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propyl (2-hydroxyphenyl)carbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF), temperature (25–80°C), and catalysts (e.g., DMAP or triethylamine). For carbamate derivatives, coupling reagents like DCC or EDCI are critical for activating the carbonyl group. Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) ensures high yield and purity . Kinetic studies (e.g., time-course HPLC monitoring) help identify side reactions like hydrolysis or dimerization .

Q. How can researchers characterize the lipophilicity and solubility of this compound for pharmacological screening?

- Methodological Answer : Lipophilicity is determined via reversed-phase HPLC using a C18 column, with logP values calculated from capacity factors (k) using methanol/water mobile phases . Solubility profiling in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, followed by UV-Vis quantification, identifies formulation challenges. Computational tools like COSMO-RS predict solubility in ionic liquids (e.g., TESAC or TMSAC) for extraction or delivery systems .

Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOQ < 1 ng/mL). Validation follows USP guidelines, including linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%) in spiked plasma . Internal standards like deuterated analogs minimize matrix effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., halogenated or alkylated derivatives) and testing against target enzymes (e.g., cholinesterases) via fluorometric assays. Molecular docking (e.g., AutoDock Vina) identifies binding interactions, while MD simulations (GROMACS) assess stability over 100 ns. Contradictions in activity data (e.g., low in vitro vs. high in vivo efficacy) may arise from prodrug activation pathways .

Q. What experimental strategies resolve contradictions in stability data (e.g., pH-dependent degradation vs. thermal stability)?

- Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf life. pH-rate profiles (pH 1–10) identify degradation hotspots (e.g., hydrolysis at pH > 8). Conflicting data may require advanced analytics like NMR kinetics to track protonation states or degradation intermediates .

Q. How can researchers validate the mechanism of action of this compound in neurological targets (e.g., NMDA receptors)?

- Methodological Answer : Patch-clamp electrophysiology on transfected HEK293 cells quantifies ion channel modulation. CRISPR knockouts of suspected targets (e.g., GluN2A subunits) confirm specificity. Metabolomic profiling (LC-HRMS) detects downstream biomarkers (e.g., glutamate levels) to distinguish direct vs. indirect effects .

Q. What environmental safety protocols are recommended for handling this compound, given limited toxicological data?

- Methodological Answer : Adopt precautionary measures per GHS/CLP standards (e.g., PPE, fume hoods) due to unclassified hazards . Ecotoxicity screening via Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201) prioritizes environmental risk mitigation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions (e.g., logP) and experimental lipophilicity values?

- Methodological Answer : Cross-validate computational models (e.g., ChemAxon vs. ACD/Labs) with experimental HPLC-derived logP. Adjust parameters (e.g., atomic charge models) to account for intramolecular H-bonding in the carbamate group. Systematic error analysis (e.g., residual solvent effects) refines predictions .

Q. What statistical approaches reconcile variability in biological assay results (e.g., IC50 variability across labs)?

- Methodological Answer : Use standardized positive controls (e.g., donepezil for cholinesterase assays) and inter-lab calibration. Apply mixed-effects models to partition variability into technical (e.g., pipetting errors) vs. biological (e.g., cell passage differences) sources. Meta-analysis of published IC50 values identifies outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.